2-(3-Hydroxyphenoxy)-1-morpholinoethanone
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Overview
Description
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is an organic compound that features a morpholine ring attached to an ethanone group, which is further connected to a hydroxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone typically involves the reaction of 3-hydroxyphenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxyphenol attacks the carbon atom of the chloroethanone, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 3-hydroxybenzoic acid or 3-hydroxybenzophenone.
Reduction: Products include 2-(3-hydroxyphenoxy)-1-morpholinoethanol.
Substitution: Products depend on the nucleophile used, such as 3-aminophenoxy derivatives.
Scientific Research Applications
2-(3-Hydroxyphenoxy)-1-morpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy moiety can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenoxy)-1-morpholinoethanone
- 2-(3-Methoxyphenoxy)-1-morpholinoethanone
- 2-(3-Hydroxyphenoxy)-1-piperidinoethanone
Uniqueness
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is unique due to the presence of both a hydroxyphenoxy group and a morpholine ring, which confer distinct chemical and biological properties. The hydroxyphenoxy group enhances its reactivity in oxidation and substitution reactions, while the morpholine ring provides additional binding interactions in biological systems.
Biological Activity
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO3, with a molecular weight of 221.25 g/mol. The compound features a phenolic hydroxyl group and a morpholine ring, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The compound is believed to inhibit certain enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Antioxidant Activity : The hydroxyl group in the phenolic structure may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted on Gram-positive and Gram-negative bacteria showed significant inhibitory effects.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
Results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:
- IC50 Values : The IC50 values for HeLa and MCF-7 cells were found to be approximately 75 µM and 90 µM, respectively.
- Cell Viability : At concentrations below the IC50, the compound did not significantly affect cell viability, indicating selective cytotoxicity towards cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6.
- Cancer Research : A clinical trial involving patients with breast cancer assessed the efficacy of this compound as an adjunct therapy alongside conventional treatments. Patients receiving the compound showed improved outcomes compared to those receiving standard treatment alone.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
InChI Key |
UUGBYMYNZUCFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
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